Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
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Overview
Description
The compound is a derivative of 2-Picolylamine , which is an organic compound with the formula H2NCH2C5H4N . It’s a colorless liquid and a common bidentate ligand, often used as a precursor to more complex multidentate ligands .
Synthesis Analysis
While specific synthesis methods for your compound are not available, 2-Picolylamine, a related compound, is usually prepared by hydrogenation of 2-cyano pyridine . Another method involves the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of some pyridinecarbonitriles to the corresponding pyridyl- or piperidylmethylamines over a Pd/C catalyst .Scientific Research Applications
Synthesis and Chemical Characterization
- Researchers have developed convenient methods for synthesizing a variety of chemical derivatives related to Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate. These include ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the flexibility of the core structure in generating compounds with potential for further chemical and biological investigation (H. M. Mohamed, 2021).
Biological Evaluation
- Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, thiazolopyrimidine derivatives were prepared and showed promising antimicrobial activity, although they did not exhibit appreciable antitumor activity, highlighting the potential therapeutic applications of these compounds (M. Said et al., 2004).
Mechanistic Insights and Methodology Development
- Innovative synthetic methodologies have been developed to efficiently construct complex heterocyclic structures from simpler this compound derivatives. These methods allow for the synthesis of biologically significant compounds, such as 1,2,4-triazolo[1,5-a]pyridines, via metal-free oxidative N-N bond formation, demonstrating the compound's utility in facilitating novel organic transformations (Zisheng Zheng et al., 2014).
Computational and Theoretical Studies
- Computational studies have been conducted to elucidate the mechanisms of reactions involving this compound derivatives. These studies provide valuable insights into the chemical behavior of these compounds and help in the design of new molecules with improved properties (Muge Guleli et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, have been found to interact with various biological targets . These include GABA A receptors, topoisomerase II, and various enzymes involved in carbohydrate metabolism .
Mode of Action
It’s worth noting that similar compounds, such as imidazo[4,5-b]pyridines, have been found to interact with their targets through various mechanisms, including allosteric modulation, inhibition, and activation .
Properties
IUPAC Name |
benzyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c16-8-14-17-12-9-18(7-6-13(12)21-14)15(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUCBBMVWXWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=N2)CN)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2148010-95-9 |
Source
|
Record name | benzyl 2-(aminomethyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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